molecular formula C15H23NO5S2 B7834434 (3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834434
M. Wt: 361.5 g/mol
InChI Key: PRJPCTKDZIUKFE-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfonyl amines and is characterized by the presence of a tetrahydrothiophene ring, a butyl group, and a methoxyphenyl sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring with a methoxyphenyl sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide

Uniqueness

(3S4R)-3-(BUTYLAMINO)-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its specific structural features, such as the butyl group and the methoxyphenyl sulfonyl group, which confer unique chemical and biological properties

Properties

IUPAC Name

(3S,4R)-N-butyl-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S2/c1-3-4-9-16-14-10-22(17,18)11-15(14)23(19,20)13-7-5-12(21-2)6-8-13/h5-8,14-16H,3-4,9-11H2,1-2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJPCTKDZIUKFE-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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